3-Fluoro-2,4-dimethylbenzyl bromide

Description

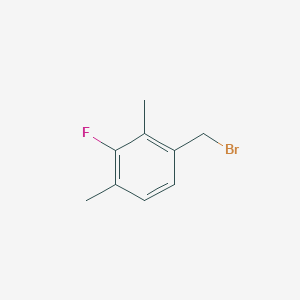

3-Fluoro-2,4-dimethylbenzyl bromide (systematic name: 1-(bromomethyl)-3-fluoro-2,4-dimethylbenzene) is a halogenated aromatic compound with a benzyl bromide core substituted with fluorine and two methyl groups. Its molecular formula is C₉H₁₀BrF, and its molecular weight is 217.08 g/mol. The compound features a bromomethyl group at the 1-position, fluorine at the 3-position, and methyl groups at the 2- and 4-positions on the benzene ring.

Benzyl bromides are widely used as alkylating agents in organic synthesis, particularly in pharmaceutical and agrochemical applications, due to their reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrF/c1-6-3-4-8(5-10)7(2)9(6)11/h3-4H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXULUCSCNNLEHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)CBr)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2,4-dimethylbenzyl bromide typically involves the bromination of 3-Fluoro-2,4-dimethyltoluene. The reaction is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature to ensure selective bromination at the benzylic position.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is carefully monitored to avoid over-bromination and ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-2,4-dimethylbenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the bromide to the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH), potassium cyanide (KCN), or primary amines are used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products:

Nucleophilic Substitution: Products include 3-Fluoro-2,4-dimethylbenzyl alcohol, 3-Fluoro-2,4-dimethylbenzonitrile, and 3-Fluoro-2,4-dimethylbenzylamine.

Oxidation: Products include 3-Fluoro-2,4-dimethylbenzoic acid.

Reduction: The major product is 3-Fluoro-2,4-dimethyltoluene.

Scientific Research Applications

3-Fluoro-2,4-dimethylbenzyl bromide is utilized in various scientific research fields, including:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Fluoro-2,4-dimethylbenzyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Benzyl Bromide Derivatives

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 3-fluoro-2,4-dimethylbenzyl bromide with analogous compounds:

Key Observations:

- Substituent Effects: Electron-Withdrawing Groups (F, Br, Cl): Enhance reactivity in nucleophilic substitution by polarizing the C-Br bond. For example, 3-Bromo-2,4-difluorobenzyl bromide exhibits high reactivity due to dual electron-withdrawing fluorine and bromine groups . Electron-Donating Groups (CH₃): Methyl groups at the 2- and 4-positions in this compound may slightly reduce reactivity compared to halogenated analogs but improve solubility in nonpolar solvents .

Molecular Weight and Stability :

- Halogenated derivatives (e.g., C₇H₄Br₂F₂) have higher molecular weights and may exhibit lower volatility.

- Methyl-substituted derivatives (e.g., C₉H₁₁Br) are less dense and may decompose at lower temperatures due to weaker intermolecular forces .

Biological Activity

3-Fluoro-2,4-dimethylbenzyl bromide is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Research indicates that halogenated benzyl compounds exhibit diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of fluorine and bromine in the structure often enhances lipophilicity and biological interactions.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that halogenated compounds can inhibit specific enzymes involved in cellular signaling pathways.

- Interference with Cellular Processes : Compounds like this compound may disrupt normal cellular processes, such as cell division and apoptosis.

Case Studies

- Anticancer Activity : A study evaluated the effects of various halogenated benzyl compounds on cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

- Antimicrobial Properties : Another investigation focused on the antimicrobial effects of this compound against various bacterial strains. The minimum inhibitory concentration (MIC) against Staphylococcus aureus was found to be 32 µg/mL, suggesting moderate antibacterial activity.

Data Table

| Study Type | Cell Line/Organism | Biological Activity | IC50/MIC Value |

|---|---|---|---|

| Anticancer Activity | MCF-7 (Breast Cancer) | Induces apoptosis | 15 µM |

| Antimicrobial Activity | Staphylococcus aureus | Moderate antibacterial activity | 32 µg/mL |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.